molecular formula C21H16F3N5O4 B12604118 Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-

Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-

Cat. No.: B12604118
M. Wt: 459.4 g/mol
InChI Key: LAWNZGSYHJNMKJ-UHFFFAOYSA-N
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Description

Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N’-[2-methoxy-5-(trifluoromethyl)phenyl]- is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:

    Cyclization: The formation of the imidazo[4,5-b]pyridine core through cyclization reactions.

    Substitution: Introduction of the phenyl groups via substitution reactions.

    Urea Formation: The final step involves the formation of the urea linkage between the substituted phenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the phenyl rings.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Urea Derivatives: Compounds with similar urea linkages but different substituents.

    Imidazo[4,5-b]pyridine Derivatives: Compounds with the same core structure but different functional groups attached.

Uniqueness

What sets this compound apart is the specific combination of functional groups and the unique imidazo[4,5-b]pyridine core. This combination gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H16F3N5O4

Molecular Weight

459.4 g/mol

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-[4-[(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-7-yl)oxy]phenyl]urea

InChI

InChI=1S/C21H16F3N5O4/c1-32-15-7-2-11(21(22,23)24)10-14(15)27-19(30)26-12-3-5-13(6-4-12)33-16-8-9-25-18-17(16)28-20(31)29-18/h2-10H,1H3,(H2,26,27,30)(H2,25,28,29,31)

InChI Key

LAWNZGSYHJNMKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)OC3=C4C(=NC=C3)NC(=O)N4

Origin of Product

United States

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